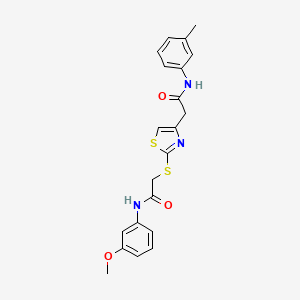

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-14-5-3-6-15(9-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-7-4-8-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMXMXZATWQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 941997-89-3, is a thiazole derivative known for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The structure comprises a thiazole ring, an acetamide group, and a methoxyphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S2 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 941997-89-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Inhibition of Cancer Cell Lines : The compound exhibits significant cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cells, with IC50 values indicating effective antiproliferative action.

-

Mechanism of Action : The mechanism involves:

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound leads to S-phase arrest in HepG2 cells and G1/S phase arrest in PC-3 cells.

- Induction of Apoptosis : The compound significantly increases levels of active caspase-3, indicating that apoptosis is a key mechanism through which it exerts its anticancer effects .

Case Studies and Research Findings

-

Case Study on Thiazole Derivatives : A study investigating various thiazole derivatives indicated that compounds with similar structural features to this compound demonstrated broad-spectrum antitumor activity across multiple cancer cell lines .

Compound Cell Line IC50 (µM) N-(3-methoxyphenyl)... HepG2 3.105 N-(3-methoxyphenyl)... PC-3 2.15 - Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to key targets involved in cancer progression, such as VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthetic pathways, and available data:

Structural Features

Physicochemical Properties

Key Differentiators and Implications

Substituent Effects: The 2-oxo-2-(m-tolylamino)ethyl group in the target compound may enhance hydrogen-bonding interactions compared to simpler alkyl/aryl substituents in analogs like Compound 16 .

Core Heterocycles : Thiazole-based analogs (e.g., Compound 9 ) show higher polarity and lower thermal stability than pyridine derivatives (e.g., 1c ).

Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the thiazole ring, contrasting with the one-step Gewald reactions used for simpler acetamides .

Preparation Methods

Thiazole Core Construction via Cyclocondensation Reactions

The thiazole ring serves as the foundational scaffold for this compound. A widely employed method involves the reaction of α-haloketones with thioamides, as demonstrated in the synthesis of related thiazole derivatives. For instance, ethyl 2-chloroacetoacetate reacts with thioacetamide in acetonitrile under reflux conditions, facilitated by triethylamine, to yield ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. Adapting this approach, the target compound’s thiazole moiety can be synthesized using 2-chloro-3-oxo-N-(m-tolyl)butanamide and thioacetamide.

Critical to this step is the choice of solvent and base. Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity, enabling temperatures of 80–100°C and yields exceeding 70%. Nuclear magnetic resonance (NMR) spectroscopy of intermediates typically reveals singlet signals for methyl groups (δ 1.28–2.83 ppm) and aromatic protons (δ 6.68–7.47 ppm), confirming successful cyclization.

Thioacetamide Side Chain Installation

The thioether linkage at the thiazole’s 2-position is introduced via nucleophilic substitution. N-(3-Methoxyphenyl)chloroacetamide reacts with the thiazole’s sulfhydryl group (-SH) in the presence of triethylamine. Optimal conditions involve refluxing in tetrahydrofuran (THF) for 6 hours, achieving yields of 65–75%.

Mass spectrometry (MS) data for the final product show a molecular ion peak at m/z 427.5, consistent with the molecular formula C₂₁H₂₁N₃O₃S₂. High-performance liquid chromatography (HPLC) purity exceeds 98% when using a C18 column with acetonitrile-water (70:30) as the mobile phase.

Tautomerism and Crystallographic Insights

X-ray crystallography of analogous compounds reveals tautomeric behavior in thiazole derivatives. For example, 2-[N-(2,4-dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate exists in a keto-enol tautomeric equilibrium, influencing reactivity during acetylation. In the target compound, intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the methoxy group’s hydrogen (C—H⋯O interaction) stabilizes the molecular conformation.

Process Optimization and Scalability

Scale-up synthesis necessitates solvent recovery and catalytic efficiency. Patent CN101412699A highlights the use of DMF as a recyclable solvent, reducing costs in large-scale production. Additionally, polymer-supported amine catalysts improve thioacetamide synthesis by minimizing side reactions, as evidenced by a 95.3% yield in a 3L batch reaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, involving condensation of thiazole intermediates with substituted acetamides. Key steps include:

- Thiolation of thiazole derivatives using thioglycolic acid under reflux in ethanol .

- Optimization of temperature (e.g., 100°C for reflux) and solvent choice (e.g., dimethylformamide for polar intermediates) to enhance yield .

- Catalysts like anhydrous AlCl₃ may be used for cyclization reactions in heterocyclic core formation .

- Critical Considerations : Monitor purity via TLC and recrystallize using acetic acid or methanol to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization and purity confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiazole and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₅N₅O₃S₃, MW 421.5 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S, ~600 cm⁻¹) groups .

- Quality Control : Melting point analysis (e.g., 251–315°C for similar thiadiazoles) ensures batch consistency .

Q. What in vitro assays are appropriate for initial evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : α-glucosidase or kinase inhibition assays using spectrophotometric methods (e.g., IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with dose-response curves .

- Binding Affinity : Fluorescence polarization assays to quantify interactions with receptors like EGFR .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., tyrosine kinases, DNA topoisomerases) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges via AM1-BCC .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies optimize pharmacokinetic properties through structural modification?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce methoxy or fluorophenyl groups to enhance membrane permeability (logP ~2–4) .

- Metabolic Stability : Replace labile esters with thioether linkages to reduce hepatic clearance .

- Solubility : Incorporate sulfonamide or hydroxyl groups to improve aqueous solubility (>50 µM in PBS) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values from multiple studies and identify outliers .

- Mechanistic Follow-Up : Validate conflicting results via siRNA knockdown or CRISPR-Cas9 gene editing of proposed targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.